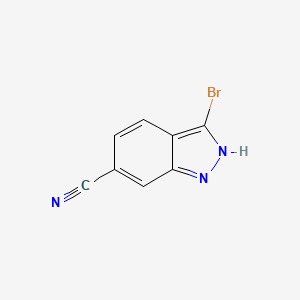

3-Bromo-1H-indazole-6-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-1H-indazole-6-carbonitrile is a chemical compound with the molecular formula C8H4BrN3 . It is a solid substance and is often used in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of indazoles, including this compound, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A specific example of a synthesis method involves a Cu (OAc)2-catalyzed reaction to form an N–N bond in DMSO under O2 atmosphere .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a bromine atom (Br), a carbonitrile group (-CN), and an indazole ring . The indazole ring is a bicyclic compound, consisting of two fused rings: a benzene ring and a pyrazole ring .Chemical Reactions Analysis

Indazoles, including this compound, can undergo various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 222.04 . It should be stored at room temperature in a dry, sealed environment .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

3-Bromo-1H-indazole-6-carbonitrile serves as a precursor in the synthesis of various indazole derivatives, demonstrating the compound's versatility in organic synthesis. For example, the compound has been utilized in regioselective hydrodehalogenation reactions to yield specific isothiazole carbonitriles, showcasing its potential in the synthesis of complex molecular structures (Ioannidou & Koutentis, 2011). Moreover, it's employed in the synthesis of pyrimidine fused indazole derivatives, indicating its utility in creating compounds with antimicrobial activity (Yakaiah et al., 2008). This broad applicability underscores the compound's significance in medicinal chemistry and drug development.

Catalysis and Material Science

This compound is used in catalytic processes and material science, where its structural features enable the formation of novel compounds with unique properties. For instance, its involvement in cascade reactions for synthesizing pyrimido[1,2-b]indazole derivatives highlights its role in facilitating efficient, metal-free synthetic routes (Shinde & Jeong, 2016). Such capabilities are essential for advancing the synthesis of high-performance materials and catalysts.

Biological Activity and Drug Development

Research into the biological activity of indazole derivatives, including those derived from this compound, reveals their potential in drug development. For example, the synthesis of indazole-carbonitrile derivatives has been explored for their inhibitory effects on nitric oxide synthases, with certain derivatives showing selective inhibition, suggesting their therapeutic potential in conditions involving nitric oxide synthase activity (Cottyn et al., 2008).

Molecular Structure and Design

The compound's utility extends to the study of molecular structures, where it serves as a building block for structurally complex and biologically active molecules. Its application in the synthesis of compounds with potential antitumor activity, through the design and structural elucidation of novel indazole derivatives, exemplifies its importance in the discovery and development of new therapeutic agents (Lu et al., 2020).

Safety and Hazards

Direcciones Futuras

Indazole-containing compounds, including 3-Bromo-1H-indazole-6-carbonitrile, have been investigated for their potential in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . This suggests that future research could focus on exploring these potential applications further.

Mecanismo De Acción

Target of Action

Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and volume control, making them potential targets for cancer treatment .

Mode of Action

For instance, they can inhibit kinase activity, thereby disrupting cell cycle progression and potentially leading to cell death .

Biochemical Pathways

These cytokines include TNFα, VEGF, EGF, IGF1, TGFb, and leptin . By inhibiting these cytokines, indazole derivatives can potentially disrupt angiogenesis, a critical process for tumor growth and metastasis .

Result of Action

Indazole derivatives have been reported to exhibit anticancer, antiangiogenic, and antioxidant activities . They can hinder the viability of various human cancer cell lines and exhibit antioxidant activities by scavenging different types of radicals .

Propiedades

IUPAC Name |

3-bromo-2H-indazole-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-8-6-2-1-5(4-10)3-7(6)11-12-8/h1-3H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYPSDOJNPATCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-{[4-(4-acetylphenyl)piperazin-1-yl]methyl}-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2803366.png)

![N-benzyl-N'-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea](/img/structure/B2803368.png)

![N-isopropyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2803371.png)

![N-tert-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B2803374.png)

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(2-phenoxyethyl)urea](/img/structure/B2803379.png)

![(2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid](/img/structure/B2803381.png)